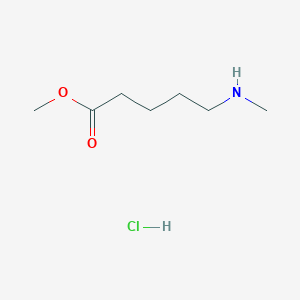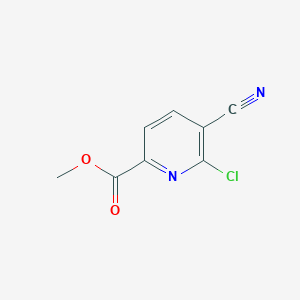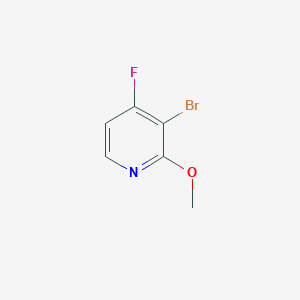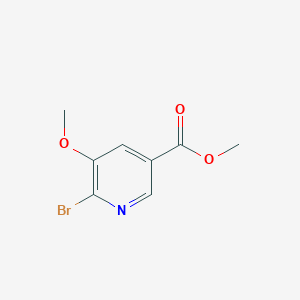
3-Cyclohexylmorpholine
Übersicht
Beschreibung
3-Cyclohexylmorpholine is a heterocyclic compound with the molecular formula C10H19NO . It is a valuable fine chemical that has been used in various applications .
Synthesis Analysis
The synthesis of 4-cyclohexylmorpholines has been achieved through the palladium-catalyzed direct coupling of aryl ethers and morpholines . This process involves the cleavage of the C(Ar)–O bonds to generate the corresponding cyclohexanones and subsequent reductive amination .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring (cyclohexane) attached to a morpholine group . The morpholine group itself is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 4-cyclohexylmorpholines is the palladium-catalyzed direct coupling of aryl ethers and morpholines . This reaction involves the cleavage of the C(Ar)–O bonds to generate the corresponding cyclohexanones and subsequent reductive amination .Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.264 Da . It has a density of 0.931 g/cm3, a boiling point of 239.6°C at 760 mmHg, and a flash point of 69.6°C . The compound also has a molar refractivity of 49.3 cm3, a polar surface area of 12 Å2, and a molar volume of 168.7 cm3 .Wissenschaftliche Forschungsanwendungen
Palladium-catalyzed Synthesis
The palladium-catalyzed synthesis of 4-cyclohexylmorpholines from the reductive coupling of aryl ethers and lignin model compounds with morpholines represents a significant advancement in the production of fine chemicals. This method facilitates the synthesis of various 4-cyclohexylmorpholines with good yields from a range of aryl ethers using hydrogen as a resource. The process does not require acidic additives, and the formation of the desired product involves the cleavage of C(Ar)–O bonds to generate corresponding cyclohexanones followed by reductive amination. This approach is highly efficient and environmentally friendly, contributing to green chemistry (Zheng et al., 2021).
Chiral Hydrogen Bond Donor Catalysts
Chiral hydrogen bond donor catalysts have been employed in the enantioselective α-aminations of 1,3-dicarbonyl compounds, showcasing the versatility of morpholine derivatives in asymmetric synthesis. The enantiopure salt Δ-Co((S,S)-dpen)32Cl(-)B(C6F5)4(-) serves as an effective catalyst for additions of 1,3-dicarbonyl compounds to di-tert-butyl azodicarboxylate, yielding products with high enantiomeric excess. This methodology is applicable to substrates derived from various ring ketones, demonstrating the potential of morpholine derivatives in facilitating enantioselective transformations (Kumar et al., 2016).
Adsorption Studies with Carbon Nanotubes
The interaction between carbon nanotubes (CNTs) and polar aromatic compounds, including those related to morpholine derivatives, is crucial for understanding the environmental behavior and potential applications of CNTs in filtration and purification technologies. Studies have shown that the sorption affinity of aromatic compounds by CNTs increases with the number of aromatic rings and is significantly enhanced by -OH substitution. This insight into the solute-sorbent interactions, including hydrophobic effects, electrostatic interactions, hydrogen bonding, and pi-pi bonds, is essential for designing CNT-based materials for environmental remediation and chemical separations (Lin & Xingt, 2008).
Zukünftige Richtungen
The synthesis of 4-cyclohexylmorpholines from the reductive coupling of aryl ethers and lignin model compounds suggests potential future directions in the field of green chemistry . The transformation of renewable lignocellulose has been recognized as an alternative strategy to relieve the excessive reliance on depleting fossil resources for the production of chemicals and fuels .
Eigenschaften
IUPAC Name |
3-cyclohexylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h9-11H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMKKAIUIVUTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00710915 | |
| Record name | 3-Cyclohexylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1270476-30-6 | |
| Record name | 3-Cyclohexylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3027215.png)



![4-[(2-Methylphenyl)thio]piperidine hydrochloride](/img/structure/B3027224.png)

![8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3027230.png)
![(S)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3027231.png)



![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3027236.png)

